Product packaging for Ethylhexanediol(Cat. No.:CAS No. 29656-68-6)

Ethylhexanediol

Cat. No.: B1606304
CAS No.: 29656-68-6
M. Wt: 146.23 g/mol
InChI Key: AZJXQVRPBZSNFN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 2-Ethyl-1,3-Hexanediol (B165326)

The synthesis of 2-Ethyl-1,3-hexanediol is commercially achieved through the hydrogenation of 2-ethyl-3-hydroxycaproaldehyde, also known as butyraldol. chemicalbook.comatamanchemicals.com This process typically involves the aldol (B89426) condensation of n-butyraldehyde. google.comquora.com

Historically, a significant focus of research on 2-Ethyl-1,3-hexanediol was its application as an insect repellent. rutgers.edu Research dating back to the 1940s led to the development of products containing this compound, which was found to be significantly more effective than citronella oil. rutgers.eduresearchgate.net In 1942, it was approved for use by the armed forces to prevent mosquito-borne diseases. rutgers.edu Early research also explored its combination with other repellents like dimethyl phthalate (B1215562) and indalone to enhance its efficacy against a wider range of biting insects. smolecule.comrutgers.edu

Over time, research has expanded to investigate its various industrial applications. atamanchemicals.com

Contemporary Significance of 2-Ethyl-1,3-Hexanediol in Chemical Science

In contemporary chemical science, 2-Ethyl-1,3-hexanediol is recognized for its versatility as a solvent, plasticizer, and chemical intermediate. atamanchemicals.commarketpublishers.com Its utility extends to the production of polyurethane resins and its use in the coatings and adhesives industry. google.com

The compound's properties make it a valuable component in various formulations. As a solvent, it is used in printing inks and for resins. atamanchemicals.comzhishangchemical.com In the plastics industry, it functions as a plasticizer, improving the flexibility and durability of materials. specialchem.com

Recent research has also explored its role in more advanced applications. For instance, it has been used as a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles and as a starting material for the selective synthesis of other chemical compounds. zhishangchemical.com

Overview of Key Research Domains for 2-Ethyl-1,3-Hexanediol

The primary research domains for 2-Ethyl-1,3-hexanediol include its application as an insect repellent, its use in cosmetics and personal care products, and its role as a chemical intermediate and solvent in various industrial processes. atamanchemicals.comgodavaribiorefineries.com

Key Research Applications of 2-Ethyl-1,3-Hexanediol:

Research DomainSpecific Applications
Insect Repellents Effective against mosquitoes, chiggers, and other biting flies. atamanchemicals.comsmolecule.com
Cosmetics Used as a solvent and emollient in hair grooming aids, cleansing products, and lotions. atamanchemicals.compenpoly.com
Industrial Solvent Solvent for resins, inks, and in the manufacturing of glycol inks. atamanchemicals.comgodavaribiorefineries.com
Chemical Intermediate Used in the production of polyurethane resins and for the synthesis of other organic compounds. chemicalbook.comzhishangchemical.com
Material Science Employed as a plasticizer for plastics and as a coalescing aid in latex paints. specialchem.comspecialchem.comgodavaribiorefineries.com It also serves as a reactive solvent for creating magnetic iron-oxide nanoparticles.
Agriculture Investigated as a chemical pinching agent for sucker control in plants like tobacco. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B1606304 Ethylhexanediol CAS No. 29656-68-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29656-68-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

octane-3,3-diol

InChI

InChI=1S/C8H18O2/c1-3-5-6-7-8(9,10)4-2/h9-10H,3-7H2,1-2H3

InChI Key

AZJXQVRPBZSNFN-UHFFFAOYSA-N

SMILES

CCCCCC(CC)(O)O

Canonical SMILES

CCCCCC(CC)(O)O

Other CAS No.

29656-68-6

Origin of Product

United States

Synthetic Methodologies and Advancements for 2 Ethyl 1,3 Hexanediol

Classical Synthetic Routes to 2-Ethyl-1,3-Hexanediol (B165326)

The traditional and most well-established method for synthesizing 2-Ethyl-1,3-Hexanediol is a two-step process that begins with n-butyraldehyde as the starting material. google.com This route is a cornerstone of organic chemistry, combining an aldol (B89426) condensation with a subsequent reduction reaction. google.com

The first step involves the self-aldol condensation of n-butyraldehyde. This reaction is typically catalyzed by a base, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide or potassium hydroxide), in a homogenous system. google.comgoogle.com The condensation joins two molecules of n-butyraldehyde to form the intermediate product, 2-ethyl-3-hydroxyhexanal (B1620174). google.comgoogle.com

In the second step, this intermediate aldehyde is reduced to the corresponding diol. This reduction, or hydrogenation, can be accomplished through several methods, including the use of chemical reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. google.com Catalytic hydrogenation is common in industrial settings and employs catalysts such as Raney nickel at elevated temperatures (e.g., 100 °C) and pressures (e.g., 50 atm). google.com The final product, 2-Ethyl-1,3-Hexanediol, is then typically purified by vacuum distillation. google.com

Step Reaction Reagents/Catalysts Intermediate/Product Typical Conditions
1Aldol Condensationn-butyraldehyde, Alkali Metal Hydroxide (e.g., NaOH)2-Ethyl-3-hydroxyhexanalAqueous solution, controlled temperature (e.g., 40 °C)
2Hydrogenation2-Ethyl-3-hydroxyhexanal, Raney Nickel or Sodium Borohydride2-Ethyl-1,3-HexanediolHigh temperature (30-200 °C) and pressure (5-100 bar) for catalytic hydrogenation. google.com

Modern Synthetic Strategies and Mechanistic Insights

Modern advancements in the synthesis of 2-Ethyl-1,3-Hexanediol focus on improving the efficiency, controllability, and environmental footprint of the classical route. These strategies involve sophisticated catalytic systems, process intensification, and the application of green chemistry principles to optimize production.

Catalytic Approaches in 2-Ethyl-1,3-Hexanediol Synthesis

While the use of alkali metal hydroxides in the initial aldol condensation is a form of homogeneous catalysis, modern approaches have sought to refine this step. google.comsavemyexams.com A significant advancement has been the introduction of neutral phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG 400), into the aldol condensation step. google.comwipo.intgoogle.com

The mechanism involves the phase-transfer catalyst facilitating the transport of the hydroxide ion from the aqueous phase to the organic phase (n-butyraldehyde). This enhances the reaction rate and improves the controllability of the process, leading to surprisingly high yields of over 55%. google.com This approach also helps to minimize the formation of byproducts like 2-ethyl hexanol. google.com

Heterogeneous catalysis is predominantly used in the hydrogenation step of the synthesis. savemyexams.com Catalysts like Raney nickel and palladium on carbon (Pd/C) are solids that are in a different phase from the liquid reactants, simplifying catalyst recovery and product purification. google.com

Research into related alcohol syntheses, such as the production of 2-ethylhexanol, has explored the use of bifunctional heterogeneous catalysts. rsc.orgrsc.org For instance, a Ni/Ce-Al2O3 catalyst can facilitate both the aldol condensation and hydrogenation reactions in a single reactor. rsc.org This "reaction integration" approach, where two distinct chemical transformations are carried out simultaneously over a single catalyst, represents a significant process simplification. The acidic sites on the support (alumina) can catalyze the condensation, while the metal sites (nickel) catalyze the hydrogenation. rsc.org Applying a similar bifunctional catalyst strategy to 2-Ethyl-1,3-Hexanediol synthesis is a key area of modern research.

Catalyst Type Example Role in Synthesis Advantages
Homogeneous Sodium Hydroxide (NaOH) with Polyethylene Glycol (PEG)Aldol CondensationEnhanced reaction rate, improved process control, higher yield. google.com
Heterogeneous Raney NickelHydrogenationEasy separation from the reaction mixture, reusability. google.com
Heterogeneous Palladium on Carbon (Pd/C)HydrogenationEffective under high pressure and temperature.
Bifunctional (Heterogeneous) Ni/Ce-Al2O3 (in related syntheses)Condensation & HydrogenationProcess integration (one-pot reaction), reduced separation steps. rsc.org
Homogeneous Catalysis

Process Intensification and Continuous Flow Synthesis

A major trend in modern chemical manufacturing is the shift from traditional batch reactors to continuous flow systems. This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved consistency and reproducibility. unito.it

For the synthesis of 2-Ethyl-1,3-Hexanediol, performing the reaction in a continuous system is considered industrially more efficient than a batch process. google.com After the reaction, the mixture can be neutralized with an acid to prevent side reactions before proceeding to the next step or purification. google.com Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired product and minimize waste.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of 2-Ethyl-1,3-Hexanediol. unito.it

Key aspects include:

Atom Economy: One-pot syntheses using bifunctional catalysts improve atom economy by reducing the need for intermediate separation and purification steps, which often lead to material loss. rsc.org

Use of Catalysis: The use of recyclable heterogeneous catalysts and highly efficient phase-transfer catalysts minimizes waste compared to stoichiometric reagents. google.com

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch processes due to better heat integration and reduced heating and cooling cycles. unito.it

Safer Solvents and Reagents: Research into related reactions includes the use of greener oxidants like hydrogen peroxide (H₂O₂) for selective oxidation, demonstrating a move away from more hazardous substances. For example, the selective oxidation of the secondary alcohol in 2-ethyl-1,3-hexanediol to 2-ethyl-3-oxo-1-hexanol has been achieved with high chemoselectivity using H₂O₂.

By integrating advanced catalytic systems with intensified processing technologies, the synthesis of 2-Ethyl-1,3-Hexanediol is evolving towards a more sustainable and economically viable manufacturing process.

Impurity Profiling and Control in 2-Ethyl-1,3-Hexanediol Production

The commercial synthesis of 2-Ethyl-1,3-hexanediol is primarily achieved through a two-step process: the base-catalyzed aldol condensation of n-butyraldehyde to form the intermediate 2-ethyl-3-hydroxyhexanal, followed by the catalytic hydrogenation of this intermediate. Throughout this process, a range of impurities and byproducts can be generated, necessitating a robust impurity control strategy to ensure the final product meets high purity specifications, often exceeding 99%. quora.com

Key Impurities and Their Formation Pathways:

The impurity profile of crude 2-Ethyl-1,3-hexanediol is influenced by reaction conditions, catalyst choice, and the purity of starting materials. Common impurities include:

Stereoisomers (Erythro and Threo): 2-Ethyl-1,3-hexanediol has two chiral centers, leading to the formation of diastereomeric pairs (erythro and threo). The ratio of these isomers is significantly influenced by the catalyst used in the aldol condensation step. Traditional methods using alkali hydroxides (e.g., NaOH) tend to favor the formation of the erythro isomer, while the use of alkali metal alkoxides (e.g., sodium methylate) can be employed to produce a higher ratio of the threo isomer. google.com

Dehydration Products: The aldol intermediate, 2-ethyl-3-hydroxyhexanal, can undergo dehydration, particularly under basic conditions or at elevated temperatures, to form 2-ethyl-2-hexenal (B1232207). To mitigate this, the reaction mixture is often neutralized with an acid immediately following the aldol condensation step.

Hydrogenation-Related Byproducts: During the hydrogenation stage, several byproducts can form. If 2-ethyl-2-hexenal is present, it can be hydrogenated to 2-ethylhexanol, a significant byproduct. google.com Similarly, any unreacted n-butyraldehyde from the first stage will be hydrogenated to n-butanol. google.com

Higher Condensation Products: Further condensation reactions can occur, leading to the formation of higher molecular weight products, such as trimers, which are typically removed as distillation residues. google.com

Cannizzaro Reaction Products: As a side reaction under strong basic conditions, n-butyraldehyde can undergo the Cannizzaro reaction, disproportionating into n-butanol and butyric acid (which exists as a salt). google.com

Starting Material Impurities: Impurities in the n-butyraldehyde feed, such as isobutyraldehyde, can lead to the formation of corresponding impurity alcohols, for example, 2-ethyl-4-methyl-pentanol. google.com

Analytical Methods and Control Strategies:

The identification and quantification of these impurities are typically performed using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). google.com Control over the impurity profile is a critical aspect of the manufacturing process.

Strategies for impurity control include:

Catalyst Selection: Choosing appropriate catalysts for both the aldol and hydrogenation steps is fundamental. For instance, using a phase-transfer catalyst in the aldol condensation has been shown to improve yield and reduce the formation of 2-ethylhexanol to as low as 1.8-2.6%, compared to 10% in other methods. google.com

Process Parameter Optimization: Strict control of temperature, pressure, pH, and reaction time is crucial. For example, maintaining the aldol condensation temperature between 10-80°C is preferred. google.com

Post-Reaction Neutralization: Prompt neutralization after the aldol stage prevents the formation of 2-ethyl-2-hexenal.

Purification: Multi-stage distillation is the primary method for purifying the final product. Low-boiling impurities like n-butanol are removed as first runnings, while high-boiling residues are separated at the bottom. Vacuum distillation is employed to prevent thermal degradation of the product. google.comsmolecule.com One patented process improves the purity of the n-butyraldehyde feedstock by adding water before distillation to hydrolyze and remove oligomeric contaminants. google.com

The following table summarizes the key impurities and data from various synthesis examples.

Impurity/ByproductFormation StageTypical Content (Example)Control Strategy
2-Ethyl-2-hexenalAldol Condensation4.9 area% in aldol product google.comNeutralization post-condensation, controlled temperature.
Unreacted n-ButyraldehydeAldol Condensation45.7 area% in aldol product google.comOptimized reaction time, hydrogenation to n-butanol.
2-EthylhexanolHydrogenation2.6% - 10.0% google.comUse of phase-transfer catalyst, optimizing hydrogenation.
n-ButanolHydrogenationBalance of product mixture google.comRemoval via distillation.
Erythro/Threo IsomersAldol CondensationThreo/Erythro ratio of 64/36 achievable google.comCatalyst choice (alkali metal alkoxides favor threo).

Scale-Up Considerations in 2-Ethyl-1,3-Hexanediol Manufacturing Research

Translating the synthesis of 2-Ethyl-1,3-hexanediol from a laboratory setup to large-scale industrial production involves addressing several chemical engineering challenges to ensure safety, efficiency, and economic viability.

Reactor Design and Operation:

For industrial production, continuous flow reactors are often favored over batch reactors due to better process control, higher throughput, and improved safety. stolichem.com Reactor types such as packed bubble columns or slurry reactors are suitable for the three-phase (gas-liquid-solid) hydrogenation step. utwente.nlutwente.nl

Heat Management: The hydrogenation of the carbonyl group is a highly exothermic reaction, with potential adiabatic temperature rises of several hundred degrees. utwente.nl Effective heat removal is paramount to prevent runaway reactions, minimize byproduct formation, and avoid catalyst deactivation. Industrial reactors incorporate advanced cooling systems, such as internal cooling coils or jacketed walls. ekato.com.cn A key safety feature in some designs is using the evaporation of a solvent to dissipate heat; the boiling point of the solvent at a set pressure effectively caps (B75204) the maximum reaction temperature. utwente.nl

Mass Transfer: In slurry reactors, achieving efficient mass transfer of hydrogen from the gas phase into the liquid phase and to the surface of the solid catalyst is critical for maximizing the reaction rate. This is accomplished through high-intensity agitation systems that ensure fine dispersion of hydrogen bubbles and uniform suspension of the catalyst particles. ekato.com.cnuk-cpi.com

Catalyst Management:

The choice of catalyst and its lifecycle management are crucial for the process economics.

Catalyst Selection: Raney nickel is a commonly used catalyst for the hydrogenation step, though palladium, platinum, ruthenium, and copper-based catalysts are also effective. google.comgoogle.com The selection depends on a balance of activity, selectivity, cost, and robustness.

Deactivation and Regeneration: Catalysts can deactivate over time due to several factors, including poisoning by byproducts (e.g., carboxylic acids), sintering at high temperatures, or physical fouling where heavy byproducts block active sites. rsc.orgmdpi.com Industrial processes must account for this by either using robust catalysts, implementing protocols for in-situ or ex-situ regeneration, or planning for periodic catalyst replacement. Continuous processes may incorporate a catalyst slipstream for ongoing regeneration. mdpi.com

Downstream Processing and Purification:

The final stage of manufacturing is the purification of the crude product to meet commercial specifications.

Phase Separation: After the aldol condensation, the aqueous catalyst phase is separated from the organic product phase. This is typically done in a settling vessel. google.com

The following table outlines key parameters and considerations for scaling up the production process.

ParameterLaboratory ScaleIndustrial Scale Consideration
Reactor Type Batch flaskContinuous flow reactors (e.g., packed bubble column, slurry reactor). stolichem.comutwente.nl
Heat Control Ice bath, oil bathInternal cooling coils, jacketed reactors, solvent evaporation. utwente.nlekato.com.cn
Pressure Atmospheric to moderate5 to 200 atm for hydrogenation to improve H2 solubility and reaction rate. google.com
Catalyst Handling Added directlySlurry feed systems, fixed-bed configurations, catalyst regeneration loops. utwente.nlekato.com.cn
Purification Simple distillation, chromatographyMulti-stage vacuum distillation columns, decanters for phase separation. google.comsmolecule.com
Process Control ManualAutomated systems for temperature, pressure, pH, and flow rate control. utwente.nl

Chemical Reactivity and Derivatization Studies of 2 Ethyl 1,3 Hexanediol

Functional Group Transformations of 2-Ethyl-1,3-Hexanediol (B165326)

2-Ethyl-1,3-hexanediol is a diol, meaning it possesses two hydroxyl (-OH) groups. smolecule.com These functional groups are the primary sites of its chemical reactivity, allowing for a variety of transformations.

Esterification Reactions and Derivatives

The hydroxyl groups of 2-Ethyl-1,3-hexanediol can react with carboxylic acids or their derivatives to form esters. smolecule.com This process, known as esterification, is a fundamental transformation for this diol. For instance, it can react with propionic acid in an enzyme-catalyzed process. nih.gov

One notable derivative is 2-ethyl-1,3-hexanediol dinitrate. This compound is synthesized by the esterification of the diol with nitric acid, typically in the presence of a dehydrating agent like sulfuric acid.

Etherification Reactions

Etherification involves the conversion of the hydroxyl groups into ether linkages. While specific studies on the etherification of 2-Ethyl-1,3-hexanediol are not extensively detailed in the provided results, it is a plausible reaction pathway for diols in general. Non-vicinal diols, such as 1,4-hexanediols, generally show lower reactivity in etherification compared to their vicinal counterparts.

Oxidation and Reduction Pathways

The hydroxyl groups of 2-Ethyl-1,3-hexanediol can undergo both oxidation and reduction.

Oxidation: The oxidation of 2-Ethyl-1,3-hexanediol can lead to different products depending on the oxidizing agent and reaction conditions.

With strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), it can be oxidized to 2-ethylhexanoic acid.

Selective oxidation is also possible. For example, using calcium hypochlorite (B82951), the secondary alcohol group can be preferentially oxidized to a ketone, yielding 2-ethyl-1-hydroxy-3-hexanone. odinity.com This selectivity is attributed to the higher reactivity of the secondary alcohol. odinity.com Hydrogen peroxide has also been used for this selective oxidation. chemicalbook.com

Reduction: The reduction of 2-Ethyl-1,3-hexanediol can yield 2-ethylhexanol. This is typically achieved through catalytic hydrogenation. The primary synthesis of 2-Ethyl-1,3-hexanediol itself involves a reduction step, specifically the hydrogenation of 2-ethyl-3-hydroxyhexanal (B1620174) (the aldol (B89426) condensation product of n-butyraldehyde) using catalysts like Raney nickel. google.comsmolecule.com

Synthesis of Novel 2-Ethyl-1,3-Hexanediol Derivatives and Analogues

The synthesis of novel derivatives and analogues of 2-Ethyl-1,3-Hexanediol is an active area of research. One common approach is to start from n-butanol, which is first oxidized to butanal. quora.com An aldol condensation of butanal yields 2-ethyl-3-hydroxyhexanal, which is then reduced with sodium borohydride (B1222165) to give 2-ethyl-1,3-hexanediol. quora.com

Another synthetic route involves the reaction of butan-1-ol with ethylene (B1197577) oxide in the presence of an acid catalyst like sulfuric acid. brainly.com The synthesis of stereoisomers, such as (2R,3R)-2-Ethyl-1,3-hexanediol, has also been reported. nih.gov

Structure-Reactivity Relationship (SAR) Studies of 2-Ethyl-1,3-Hexanediol and its Derivatives

Structure-Reactivity Relationship (SAR) studies explore how the chemical structure of a compound influences its reactivity. For 2-Ethyl-1,3-hexanediol and its derivatives, the position and orientation of the hydroxyl groups, as well as the presence of the ethyl group, are key determinants of their chemical behavior.

The ethyl group at the 2-position introduces steric hindrance, which can affect the rate and outcome of reactions at the nearby hydroxyl groups. The relative orientation of the hydroxyl groups (stereochemistry) can also play a role in reactivity, particularly in enzyme-catalyzed reactions where the enzyme's active site has specific spatial requirements.

A study on the oxidation of 2-Ethyl-1,3-hexanediol with calcium hypochlorite indicated that the secondary alcohol is more reactive than the primary alcohol, suggesting an electronic effect where the alkyl groups influence the electron density at the oxygen atoms. odinity.com

Experimental Approaches to Elucidating Chemical SAR

The structure-activity relationship (SAR) of 2-Ethyl-1,3-hexanediol, particularly concerning the differential reactivity of its primary and secondary hydroxyl groups, has been the subject of targeted chemical investigations. Experimental approaches have primarily centered on selective oxidation reactions to probe how the molecular structure influences chemical behavior.

A common experimental design involves the oxidation of 2-Ethyl-1,3-hexanediol using mild oxidizing agents. The purpose of these experiments is to determine whether the primary alcohol, the secondary alcohol, or both functional groups are oxidized under specific conditions. This provides direct insight into the relative reactivity of the two hydroxyl groups, a key aspect of its chemical SAR.

In a typical laboratory procedure, 2-Ethyl-1,3-hexanediol is reacted with an oxidizing agent such as sodium hypochlorite (NaOCl), often in the presence of a catalyst like glacial acetic acid. Another reagent used in similar experiments is calcium hypochlorite. The reaction is carefully controlled, often conducted in an ice bath to manage temperature, and monitored for the presence of excess oxidant using indicators like starch-iodide paper.

Following the reaction, the product mixture is subjected to a workup procedure, which typically includes extraction with an organic solvent like diethyl ether, washing with basic solutions (e.g., sodium hydroxide) to neutralize the acid catalyst, and a final wash with brine. The organic solvent is then removed, often via rotary evaporation, to isolate the product.

The elucidation of the final product's structure is the critical step in understanding the SAR. The primary analytical technique employed for this is infrared (IR) spectroscopy. By comparing the IR spectrum of the product to that of the starting material, researchers can identify the functional groups present.

Table 1: Key IR Spectroscopy Peak Analysis for Oxidation of 2-Ethyl-1,3-hexanediol

Functional GroupExpected Wavenumber (cm⁻¹)Presence in Starting MaterialPresence in Possible ProductsImplication for SAR
O-H (Alcohol)Broad, ~3200-3600YesYes (if only one alcohol is oxidized) or No (if both are oxidized)Indicates whether one or both hydroxyl groups have reacted.
C=O (Ketone)Strong, ~1700-1725NoYes (if the secondary alcohol is oxidized)Selective oxidation of the secondary alcohol points to its higher reactivity.
C=O (Aldehyde)Strong, ~1720-1740NoYes (if the primary alcohol is oxidized to an aldehyde)Suggests reactivity of the primary alcohol.
C=O (Carboxylic Acid)Strong, ~1700-1725 & Broad O-H ~2500-3300NoYes (if the primary alcohol is oxidized to a carboxylic acid)Indicates further oxidation of the primary alcohol.

Polymerization and Oligomerization Involving 2-Ethyl-1,3-Hexanediol as a Monomer or Co-Monomer

2-Ethyl-1,3-hexanediol serves as a valuable monomer and co-monomer in the synthesis of various polymers, particularly polyesters and polyurethanes. google.comlookchem.com Its bifunctional nature, possessing two hydroxyl groups, allows it to be incorporated into polymer chains through esterification and urethane (B1682113) linkages. The branched structure of the diol can influence the final properties of the polymer, such as flexibility and solubility.

In the realm of polyurethanes , 2-Ethyl-1,3-hexanediol is utilized as a reactive diol and a chain extender. researchgate.net For instance, it is listed as a potential asymmetric diol for creating polyurethane polyols. google.com In these systems, the diol reacts with polyisocyanates. One area of study involves its use as a chain extender in polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins. researchgate.net Research in this area has shown that 2-Ethyl-1,3-hexanediol is a recommended and excellent chain extender for these systems, enhancing the physical properties of the resulting polyurethane elastomer due to its good compatibility with the non-polar HTPB resin backbone. researchgate.net

Table 2: Comparison of Chain Extenders in HTPB-Based Polyurethane Formulations

Chain ExtenderChemical StructureCompatibility with HTPBPerformance NoteReference
2-Ethyl-1,3-hexanediol (EHD) Branched Aliphatic DiolGoodRecommended for enhancing physical properties. researchgate.net researchgate.net
1,4-Butanediol (B3395766) (BDO)Linear Aliphatic DiolPoorNot a good choice for HTPB systems. researchgate.net researchgate.net
N,N-diisopropanol aniline (B41778) (DIPA)Aromatic DiolGoodRecommended for compatibility and property enhancement. researchgate.net researchgate.net

The use of 2-Ethyl-1,3-hexanediol can also be found in the production of polyesters . google.com It is cited as a raw material for polyester (B1180765) resins and polyester plasticizers. lookchem.comnewtopchem.com Patents describe processes for preparing polyesters where 2-Ethyl-1,3-hexanediol can be used as one of the diol components. google.com The incorporation of this branched diol into a polyester backbone, as opposed to a linear diol, can disrupt chain packing and lower the crystallinity of the resulting polymer. This often leads to materials that are more flexible or have lower glass transition temperatures. While detailed characterization data for homopolymers of 2-Ethyl-1,3-hexanediol with common diacids are not extensively published in peer-reviewed literature, its utility is established in patent literature for the synthesis of both polyesters and alkyd resins. google.comlookchem.com

Analytical Chemistry of 2 Ethyl 1,3 Hexanediol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of 2-Ethyl-1,3-hexanediol (B165326) from complex mixtures. Both gas and liquid chromatography are widely used, each with specific methodologies tailored to the compound's properties.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like 2-Ethyl-1,3-hexanediol. researchgate.netnist.gov The compound can be analyzed directly or after derivatization to improve its volatility and chromatographic behavior.

Commonly, a capillary column, such as a DB-5MS UI fused-silica column, is used for separation. chromatographyonline.com The analysis often involves a temperature-programmed oven to ensure efficient separation of components. For instance, a typical program might start at 60°C and ramp up to 280°C. chromatographyonline.com Detection is frequently accomplished using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netchromatographyonline.com GC-MS provides both quantitative data and structural information, aiding in the definitive identification of the compound. researchgate.netchromatographyonline.com

For certain applications, derivatization of 2-Ethyl-1,3-hexanediol may be necessary. For example, in the analysis of its metabolites, oximation followed by silylation to form tert-butyldimethylsilyl derivatives can be performed before GC-MS analysis. researchgate.net This process enhances the volatility and thermal stability of the analytes.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC for the extraction and concentration of 2-Ethyl-1,3-hexanediol from various matrices. chromatographyonline.com

Table 1: Example GC Parameters for 2-Ethyl-1,3-Hexanediol Analysis

ParameterValue
Column DB-5MS UI fused-silica, 30 m x 0.25 mm, 0.25 µm df chromatographyonline.com
Carrier Gas Helium chromatographyonline.com
Injector Temperature 250°C chromatographyonline.com
Oven Program 60°C (1 min hold), then 7°C/min to 280°C chromatographyonline.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 2-Ethyl-1,3-hexanediol, particularly for non-volatile derivatives or when analyzing complex matrices where direct GC injection is not feasible. nih.gov Reversed-phase HPLC is a common mode used for its separation.

A typical HPLC system for 2-Ethyl-1,3-hexanediol analysis would employ a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and water. researchgate.netnih.gov The composition of the mobile phase can be adjusted to optimize the separation. Detection is often achieved using a UV detector, although the lack of a strong chromophore in 2-Ethyl-1,3-hexanediol may limit sensitivity. In such cases, derivatization with a UV-absorbing group or the use of other detectors like a Refractive Index (RI) detector or a Mass Spectrometer (MS) can be employed.

For instance, in pharmacokinetic studies, HPLC has been used to analyze the penetration of [14C]-labeled 2-Ethyl-1,3-hexanediol through the skin, where the radioactivity of the effluent samples is measured. nih.gov

Table 2: Example HPLC Parameters for Analysis of Related Compounds

ParameterValueReference
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.net
Mobile Phase Methanol:Water (75:25, v/v) nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 255 nm (for a derivatized analyte) researchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of 2-Ethyl-1,3-hexanediol. Techniques such as NMR, IR, and MS provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Ethyl-1,3-hexanediol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of 2-Ethyl-1,3-hexanediol shows characteristic signals for the different types of protons present. chemicalbook.comspectrabase.com The hydroxyl protons will appear as broad signals, while the protons on the carbon backbone will exhibit specific chemical shifts and coupling patterns that can be used to confirm the structure.

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule. spectrabase.com The chemical shifts of the carbon atoms are indicative of their bonding and functional group. For 2-Ethyl-1,3-hexanediol, distinct signals would be observed for the two carbons bearing hydroxyl groups, the ethyl group carbons, and the carbons of the hexane (B92381) chain. SpectraBase provides access to reference spectra for 2-Ethyl-1,3-hexanediol. spectrabase.comspectrabase.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of 2-Ethyl-1,3-hexanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. nist.govnist.govchemicalbook.com The spectrum also shows strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-O stretching vibrations around 1000-1100 cm⁻¹. chegg.com

Raman spectroscopy provides complementary information to IR spectroscopy. polito.it It can be used to confirm the phase composition and identify the presence of residual organic groups on the surface of materials synthesized using 2-Ethyl-1,3-hexanediol. polito.it

Table 3: Key IR Absorption Peaks for 2-Ethyl-1,3-Hexanediol

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3600 (broad)O-H stretchHydroxyl
~2800-3000C-H stretchAlkane
~1000-1100C-O stretchAlcohol

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of 2-Ethyl-1,3-hexanediol. nist.govnist.gov When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. researchgate.netchromatographyonline.com

In electron ionization (EI) mass spectrometry, 2-Ethyl-1,3-hexanediol will undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) may be observed, but it is often weak or absent. The fragmentation pattern, which includes the loss of water, alkyl groups, and other fragments, provides a fingerprint for the identification of the compound. The NIST WebBook provides reference mass spectra for 2-Ethyl-1,3-hexanediol. nist.govnist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which aids in confirming the elemental composition. mdpi.com

Hyphenated Analytical Systems for Comprehensive Analysis

The comprehensive analysis of 2-Ethyl-1,3-hexanediol (EHD) and its related compounds often necessitates the use of hyphenated analytical systems. These systems combine two or more analytical techniques to achieve enhanced separation and detection capabilities that are superior to individual methods. The coupling of chromatographic and spectroscopic techniques is particularly prevalent in the analysis of EHD. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the identification and quantification of EHD. researchgate.netnih.gov In this system, gas chromatography separates the components of a mixture, which are then introduced into a mass spectrometer for ionization and mass analysis, providing detailed structural information. researchgate.net The NIST WebBook provides GC data for 2-Ethyl-1,3-hexanediol, including retention indices on different column types, which is crucial for method development. nist.gov For instance, a study on the volatile profile of Merlot wines utilized comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GCxGC-TOFMS) for detailed characterization of various compounds, including EHD. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) is another vital hyphenated technique, especially for the analysis of less volatile or thermally labile compounds. researchgate.net LC-MS has been successfully used for the detection of 1,3-diol products, including 2-Ethyl-1,3-hexanediol. biorxiv.org The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the confirmation of compound identity through the analysis of fragment ions produced by collision-induced dissociation. researchgate.net

Other hyphenated systems, such as those involving supercritical fluid extraction (SFE) coupled with gas chromatography (SFE-GC) or supercritical fluid chromatography (SFE-SFC), also offer advanced capabilities for the analysis of complex samples. researchgate.net The choice of the hyphenated system depends on the specific analytical challenge, including the nature of the sample matrix and the concentration of the analyte.

Method Validation and Quality Control in 2-Ethyl-1,3-Hexanediol Analysis

Method validation is a critical process in the analytical chemistry of 2-Ethyl-1,3-hexanediol, ensuring that the chosen analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Adherence to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or regulatory bodies, is essential.

For the analysis of EHD, quality control (QC) involves the routine use of standardized procedures to monitor the performance of the analytical method. This includes the analysis of quality control samples, such as blanks, calibration standards, and spiked samples, to ensure the reliability of the results. The use of certified reference materials is also a key component of a robust quality assurance program. lgcstandards.com Laboratories performing EHD analysis often operate under quality management systems like ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.com

The stability of 2-Ethyl-1,3-hexanediol in various solvents and matrices under different storage conditions is an important consideration during method validation and routine analysis. For products without a specified retest or expiration date on the certificate of analysis (COA), stability data may not be available. sigmaaldrich.com

The following table outlines typical parameters considered during the validation of an analytical method for 2-Ethyl-1,3-hexanediol.

Validation Parameter Description Typical Acceptance Criteria
Accuracy The closeness of agreement between the measured value and the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from matrix components at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Defined by the linear range of the calibration curve.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in method parameters (e.g., pH, temperature).

Detection and Quantification in Complex Matrices

The detection and quantification of 2-Ethyl-1,3-hexanediol in complex matrices such as environmental samples, biological fluids, and consumer products present unique analytical challenges due to potential interferences. yacooscience.comresearchgate.net Sample preparation is a critical step to isolate EHD from the matrix and minimize these interferences. Techniques like liquid-liquid extraction, solid-phase extraction (SPE), and stir bar sorptive extraction (SBSE) are often employed.

For instance, an analytical procedure for determining 2-ethyl-1-hexanol, a related compound, in drinking water involved volatile-compound stripping, adsorption on activated-charcoal-filled tubes, and solvent elution prior to GC-MS and GC-FID analysis. researchgate.net This highlights the multi-step approach often required for trace-level analysis in complex samples. The presence of EHD was confirmed in some water samples at concentrations of 2-10 µg/L. researchgate.net

In the context of biological matrices, the analysis of EHD may be performed to understand its pharmacokinetic profile. nih.gov For example, studies have investigated the absorption and excretion of radiolabelled EHD in animals. industrialchemicals.gov.au The analysis of metabolites in urine and feces is also crucial for a complete understanding of its biological fate. industrialchemicals.gov.au

The choice of analytical technique is paramount for achieving the required sensitivity and selectivity. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantification, while GC-MS provides definitive identification. researchgate.net The use of an internal standard is recommended to improve the accuracy and precision of quantification.

The table below presents research findings on the detection of EHD in a specific complex matrix.

Matrix Analytical Technique Concentration Found Key Findings
Drinking WaterGC-MS, GC-FID2-10 µg/LThe presence of 2-Ethyl-1,3-hexanediol was confirmed in several bottled water samples, and its presence was correlated with undesirable organoleptic characteristics. researchgate.net

Mechanistic Investigations of 2 Ethyl 1,3 Hexanediol in Material Science and Chemical Systems

Role as a Solvent: Solubilization Mechanisms and Phase Behavior

2-Ethyl-1,3-hexanediol (B165326) (EHD) is a viscous, nearly colorless liquid with a high boiling point and low vapor pressure. penpoly.com Its molecular structure, featuring two hydroxyl (-OH) groups and an ethyl substituent, imparts unique solvency characteristics. EHD is poorly soluble in water but is miscible with many organic solvents like ethanol, ether, and chloroform. atamanchemicals.comchemicalbook.com This dual nature allows it to act as a coupling agent to stabilize oil-in-water systems, such as in shampoos and liquid cleansing creams. penpoly.comgodavaribiorefineries.com

The presence of hydroxyl groups allows EHD to form hydrogen bonds, contributing to its polarity and ability to dissolve a range of substances. solubilityofthings.com This makes it a valuable solvent in various industrial applications, including paints, coatings, adhesives, and printing inks. atamanchemicals.comsmolecule.com In formulations, it enhances flow and leveling properties. Its low vapor pressure is also advantageous in reducing volatile organic compounds (VOCs) in finished products. penpoly.com

A notable application demonstrating its unique phase behavior is in reactive extraction processes. For instance, EHD has been effectively used for the extraction of boron from brine. researchgate.net Its poor water solubility allows for the formation of a distinct organic phase that can selectively extract boric acid from the aqueous phase. Studies have shown that a 1:1 volume ratio of EHD to the aqueous phase can maximize the partition coefficients for this extraction. The extraction mechanism involves an esterification reaction between the hydroxyl groups of EHD and boric acid, forming a stable six-membered ring structure of boric acid ester. researchgate.net

Furthermore, EHD serves as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles. atamanchemicals.comsmolecule.comresearchgate.net In this process, EHD not only dissolves the precursors but also acts as a capping agent, influencing the size and morphology of the resulting nanoparticles. researchgate.netresearchgate.net

Table 1: Solubility and Phase Properties of 2-Ethyl-1,3-Hexanediol

PropertyValueSource
Solubility in Water4.2 wt% at 20°C penpoly.com
Water Solubility in EHD12 wt% at 20°C penpoly.com
MiscibilitySoluble in alcohol and ether atamanchemicals.comlookchem.com
Vapor Pressure<1 mm Hg at 75°C penpoly.com
Boiling Point243°C penpoly.com
Freezing PointSets to a glass at -40°C penpoly.com

Plasticizing Mechanisms in Polymer Science

2-Ethyl-1,3-hexanediol is utilized as a plasticizer, a substance added to a material (usually a polymer) to increase its flexibility, workability, and distensibility. atamanchemicals.comsmolecule.com The plasticizing effect of EHD stems from its molecular structure and its ability to interact with polymer chains.

Interactions with Polymer Matrices and Chains

As a plasticizer, EHD molecules intersperse themselves between the polymer chains. researchgate.net The presence of the ethyl and methyl groups in its structure can reduce the crystallinity of polymers compared to linear diols. This disruption of the tightly packed polymer chains reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the chains together.

The hydroxyl groups on the EHD molecule can form hydrogen bonds with polar sites on the polymer chains, such as ester or amide groups in polyesters and polyamides, respectively. This interaction helps to shield the polymer chains from each other, further reducing intermolecular attractions. The branching in EHD's structure enhances its compatibility with hydrophobic polymer matrices.

Influence on Polymer Rheology and Mechanical Properties (at a chemical level)

By reducing the intermolecular forces between polymer chains, EHD increases the free volume within the polymer matrix. This increased free volume allows the polymer chains to move more easily past one another, which is manifested as a decrease in the glass transition temperature (Tg) of the polymer. A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. The modification of aromatic hyperbranched polyesters with alkyl chains, a concept related to the effect of plasticizers, has been shown to decrease the glass transition temperature due to reduced intermolecular hydrogen bonding. researchgate.net

The increased mobility of the polymer chains also affects the rheological, or flow, properties of the polymer melt. The viscosity of the polymer melt is reduced, making it easier to process in techniques like extrusion and injection molding. tainstruments.com This is because the EHD molecules act as a lubricant at the molecular level, facilitating the movement of polymer chains under shear stress. The complex viscosity of a hyperbranched polyester (B1180765) was observed to be strongly reduced by modification with aliphatic chains. researchgate.net

From a mechanical standpoint, the addition of a plasticizer like EHD generally leads to a decrease in tensile strength and modulus of elasticity, while increasing the elongation at break. mdpi.com This is a direct consequence of the weakened intermolecular forces, which allow the polymer chains to slide past each other more readily under an applied load, resulting in a more flexible and less rigid material.

Interfacial Phenomena and Surfactant-Like Properties

Due to its amphiphilic nature, possessing both hydrophilic (the two -OH groups) and hydrophobic (the ethyl and hexyl parts of the molecule) characteristics, 2-ethyl-1,3-hexanediol exhibits surfactant-like properties. This allows it to function as an efficient blending and coupling agent for otherwise immiscible systems, such as oil and water. penpoly.com This property is valuable in the formulation of products like hair dressings, shampoos, and liquid cleansing creams where stable emulsions are required. penpoly.comgodavaribiorefineries.com

The molecule orients itself at the oil-water interface, with the hydrophilic hydroxyl groups in the aqueous phase and the hydrophobic hydrocarbon portion in the oil phase. This reduces the interfacial tension between the two phases, allowing for the formation of a stable emulsion. The ability of EHD to stabilize hydrophilic-hydrophobic systems is a key aspect of its functionality in various formulations. penpoly.com

Chemical Intermediate Applications: Reaction Mechanisms and Pathways

2-Ethyl-1,3-hexanediol serves as a crucial chemical intermediate in organic synthesis, primarily due to the reactivity of its two hydroxyl groups. smolecule.comlookchem.comottokemi.com These hydroxyl groups can undergo typical alcohol reactions such as esterification, oxidation, and dehydration. smolecule.com

The synthesis of EHD itself is a multi-step process. It is commercially produced from n-butyraldehyde through an aldol (B89426) condensation reaction, which forms the intermediate 2-ethyl-3-hydroxyhexanal (B1620174). atamanchemicals.comsmolecule.comgoogle.com This intermediate is then hydrogenated to yield 2-ethyl-1,3-hexanediol. smolecule.comlookchem.comgoogle.com The use of a phase-transfer catalyst in the aldol condensation step can significantly improve the efficiency and controllability of the reaction. google.com

As a diol, EHD can react with dicarboxylic acids or their derivatives to form polymers. It is also a starting material for the synthesis of other organic compounds. For instance, it can be oxidized to produce 2-ethyl-1-hydroxy-3-hexanone. smolecule.comchemdad.com

Role in Polyester Resin and Plasticizer Production

In the production of polyester resins, 2-ethyl-1,3-hexanediol can be used as a diol monomer. atamanchemicals.comlookchem.comottokemi.com Polyesters are condensation polymers formed from the reaction of diols with dicarboxylic acids. ccea.org.uk The two hydroxyl groups of EHD react with the carboxyl groups of a dicarboxylic acid in an esterification reaction, eliminating a molecule of water and forming an ester linkage. This process is repeated to build up the long polymer chains of the polyester.

The structure of the resulting polyester and its properties are influenced by the structure of the diol and the dicarboxylic acid used. The ethyl group on the EHD backbone introduces branching into the polyester chain, which can affect its crystallinity, flexibility, and other physical properties.

Similarly, EHD is a raw material for the production of other plasticizers. penpoly.com This involves reacting EHD with carboxylic acids to form esters, which can then be used as plasticizers themselves. The reduction of EHD can yield 2-ethylhexanol, a key intermediate in the production of various plasticizers.

Role in Polyurethane Resin Synthesis

2-Ethyl-1,3-hexanediol (EHD) serves as a crucial component in the synthesis of polyurethane resins, where it primarily functions as a chain extender and a reactive diol. pcimag.compenpoly.com Polyurethanes are synthesized through the reaction of diisocyanates with polyols. essentialchemicalindustry.orgwikipedia.org The properties of the resulting polymer are highly dependent on the nature of these reactants. essentialchemicalindustry.org

In polyurethane formulations, particularly those based on hydroxyl-terminated polybutadiene (B167195) (HTPB) resins, EHD is recognized as an excellent chain extender. pcimag.com Chain extenders are low molecular weight diols that react with diisocyanates to form hard segments within the polyurethane structure. pcimag.comgoogle.com These hard segments provide physical crosslinking points, enhancing the elastomeric properties of the polyurethane. pcimag.com EHD's compatibility with HTPB resins makes it a preferred choice over other diols like 1,4-butanediol (B3395766) (BDO), which exhibits poor compatibility. pcimag.com

The use of EHD contributes to the enhancement of mechanical properties in the final polyurethane elastomer. pcimag.com It is also utilized as a chemical intermediate in the production of polyurethane resins. chemicalbook.comatamanchemicals.com In some applications, EHD can act as a reactive solvent. At room temperature, it functions as a conventional solvent, but upon heating during the curing process of a two-package urethane (B1682113) system, it reacts and incorporates into the urethane matrix. penpoly.com This minimizes the emission of volatile organic compounds (VOCs). penpoly.com

The selection of the polyol, including chain extenders like EHD, is critical in determining the degree of cross-linking and, consequently, the mechanical characteristics of the polyurethane. essentialchemicalindustry.orgl-i.co.uk The reaction between a diol such as EHD and a diisocyanate results in the formation of a urethane linkage, which is the fundamental repeating unit of the polyurethane polymer. essentialchemicalindustry.org

Table 1: Comparison of Chain Extenders in HTPB-Based Polyurethanes

Chain ExtenderCompatibility with HTPBEffect on Mechanical PropertiesReference
2-Ethyl-1,3-hexanediol (EHD) ExcellentEnhances properties pcimag.com
N,N-diisopropanol aniline (B41778) (DIPA) GoodEnhances properties pcimag.com
1,4-butanediol (BDO) PoorNot a good choice for HTPB systems pcimag.com
2-Butyl-2-ethyl-1,3-propanediol MiscibleEnhances properties, comparable to EHD pcimag.com
2,2,4-Trimethyl-1,3-pentanediol MiscibleEnhances properties, comparable to EHD pcimag.com

Application in Nanoparticle Synthesis

2-Ethyl-1,3-hexanediol has demonstrated utility as a reactive solvent in the synthesis of magnetic iron oxide nanoparticles (Fe₃O₄). smolecule.compolito.it This application often employs a non-hydrolytic sol-gel (NHSG) method. polito.it In this process, a metal precursor, such as iron(III)-acetylacetonate, reacts with EHD, which serves as the solvent and also participates in the reaction to form the nanoparticles. polito.itresearchgate.net

The use of EHD in a one-step solvothermal approach allows for the production of well-crystallized Fe₃O₄ nanoparticles with controllable size and tunable magnetic properties. polito.it Research has shown that the ratio of the precursor to the solvent (EHD) is a critical parameter that influences the final characteristics of the nanoparticles. researchgate.net By adjusting this ratio, it is possible to control the crystallinity, crystallite size, and microstrain of the resulting magnetite nanocrystals. polito.it

Specifically, studies have found that an increase in the precursor-to-solvent ratio leads to a decrease in the crystallinity and crystallite size of the Fe₃O₄ nanoparticles. polito.it For instance, nanoparticle dimensions have been observed to decrease from 15 to 9 nm with an increasing precursor concentration. researchgate.net This tunability is significant for tailoring the nanoparticles for specific applications, such as in magnetic resonance imaging (MRI) as contrast agents. smolecule.com The bifunctional nature of EHD is a key aspect of its role in this synthesis method. polito.it

Table 2: Influence of Precursor-to-Solvent Ratio on Fe₃O₄ Nanoparticle Properties

Precursor-to-Solvent RatioEffect on CrystallinityEffect on Crystallite SizeReference
Lower HigherLarger (e.g., 15 nm) polito.itresearchgate.net
Higher LowerSmaller (e.g., 9 nm) polito.itresearchgate.net

Complexation and Extraction Mechanisms (e.g., Boron Extraction)

2-Ethyl-1,3-hexanediol is widely recognized for its ability to form complexes with and extract certain elements, most notably boron. This property is leveraged in solvent extraction processes to remove boron from aqueous solutions, such as geothermal brines and wastewater. researchgate.net

The extraction mechanism is based on the reversible covalent interaction between the 1,3-diol functionality of EHD and boric acid (H₃BO₃) or its corresponding borate (B1201080) ion. digitellinc.comresearchgate.net In aqueous solutions, boric acid exists in equilibrium with the tetrahedral boronate anion, B(OH)₄⁻. The complexation is most effective with 1,3-diols like EHD, which form stable six-membered cyclic esters with the boron atom. digitellinc.com This reaction is pH-dependent, with optimal extraction often occurring in a slightly acidic to neutral pH range. capes.gov.brresearchgate.net

The general reaction for the complexation of boric acid with a 1,3-diol (represented as R(OH)₂) can be described as the formation of a chelate complex. fx361.com The chemical reaction occurs at the interface between the aqueous and organic phases. fx361.com The efficiency of the extraction depends on several factors, including the concentration of EHD in the organic solvent (diluent), the pH of the aqueous phase, and the properties of the diluent used, such as kerosene, toluene, or chloroform. capes.gov.brresearchgate.net

Studies have shown that the extraction efficiency increases with a higher concentration of EHD. researchgate.net For instance, a high extraction rate of boron (96.8%) was achieved at an equilibrium pH of 2 with 0.5 M of a similar 1,3-diol. researchgate.net The boron can then be recovered from the organic phase by stripping with an alkaline solution, such as sodium hydroxide (B78521), which breaks the complex. researchgate.net The kinetics of the extraction are often diffusion-controlled, with the reaction rate being proportional to the interfacial area between the two liquid phases. fx361.com

Table 3: Factors Affecting Boron Extraction Efficiency with Diols

FactorInfluence on ExtractionFindingsReference
Diol Structure The relative position of hydroxyl groups is critical.1,3-diols show a preference for forming stable boron complexes over 1,2- and 1,4-diols. digitellinc.com
pH of Aqueous Phase Affects the equilibrium between boric acid and borate ions.Extraction is pH-dependent; EHD extraction does not involve sodium ions below pH 9.8. capes.gov.br
Extractant Concentration Higher concentration generally leads to higher extraction.Extraction efficiency increases with increasing diol concentration. researchgate.net
Diluent Type The solvent for the diol can impact extraction.The mode of extraction was similar in petroleum ether, kerosene, and chloroform. capes.gov.br

Environmental Fate and Degradation Pathways of 2 Ethyl 1,3 Hexanediol

Environmental Occurrence and Distribution in Chemical Systems

2-Ethyl-1,3-hexanediol (B165326) is a synthetic compound with a history of use as an insect repellent, where it was applied directly to human skin and clothing. epa.gov Its use pattern in this capacity was not anticipated to lead to substantial introductions into the environment. epa.gov More broadly, its release into the environment is associated with both industrial activities and consumer product use. europa.euatamanchemicals.com

Industrially, environmental release can occur during its manufacture and its formulation into various commercial products. europa.euatamanchemicals.com It is utilized in a wide array of applications, serving as an intermediate in chemical manufacturing and as a component in adhesives, sealants, biocides, coatings, non-metal-surface treatments, pharmaceuticals, and cosmetics. atamanchemicals.com In the European Economic Area, it is manufactured or imported at volumes between 100 and 1,000 tonnes annually, indicating a significant industrial presence. europa.eu

Consumer uses also contribute to its environmental distribution. The compound is found in products such as cosmetics, personal care items, inks, and toners. europa.eu Its presence in these goods can lead to its release into wastewater systems and the broader environment through indoor use (e.g., washing and cleaning products) and outdoor applications. europa.eu

Chemical Degradation Processes in Environmental Compartments

The chemical structure of 2-Ethyl-1,3-hexanediol dictates its susceptibility to various degradation processes in the environment, including hydrolysis, photodegradation, and oxidation.

Hydrolysis Studies

The degradation of 2-Ethyl-1,3-hexanediol via hydrolysis is not considered a significant environmental fate process. epa.gov Based on its chemical structure, which lacks functional groups that are readily hydrolyzable under typical environmental conditions, its reaction with water is expected to be minimal. epa.gov Regulatory assessments have historically concluded that specific hydrolysis studies are not essential for this compound. epa.gov This stability is further suggested by its synthesis, which can involve the hydrolysis of an ester to yield the final diol product, indicating the diol's resistance to this reaction. nih.gov

Photodegradation Mechanisms

Information regarding the photodegradation of 2-Ethyl-1,3-hexanediol in the environment is limited. Historical assessments by agencies such as the U.S. Environmental Protection Agency have identified photodegradation as a data gap. epa.gov While some studies mention the compound in the context of the photodegradation of other materials like polymers, direct research into its atmospheric or aquatic photodegradation mechanisms is not extensively documented in the available literature. researchgate.net

Oxidation Processes

Oxidation represents a key chemical degradation pathway for 2-Ethyl-1,3-hexanediol. The compound contains both a primary and a more reactive secondary alcohol group, which are susceptible to oxidation. odinity.com Laboratory studies have demonstrated that it can be oxidized by various reagents. atamanchemicals.comodinity.com

For instance, the use of strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of 2-ethylhexanoic acid. In a controlled laboratory setting, the selective oxidation of the secondary hydroxyl group has been achieved using calcium hypochlorite (B82951) in the presence of glacial acetic acid. odinity.com This reaction yields 2-ethyl-1-hydroxy-3-hexanone, demonstrating that the secondary alcohol is more readily oxidized than the primary one. odinity.com The formation of a ketone was confirmed by infrared spectroscopy, which detected a characteristic carbonyl peak (C=O) at 1706.07 cm⁻¹ while retaining a hydroxyl (-OH) peak at 3376.12 cm⁻¹. odinity.com Oxidation using hydrogen peroxide (H₂O₂) is another method to synthesize this hydroxy-ketone derivative. atamanchemicals.com

Table 1: Oxidation Products of 2-Ethyl-1,3-Hexanediol
Oxidizing AgentResulting ProductReference
Calcium Hypochlorite (Ca(OCl)₂)2-Ethyl-1-hydroxy-3-hexanone odinity.com
Hydrogen Peroxide (H₂O₂)2-Ethyl-1-hydroxy-3-hexanone atamanchemicals.com
Potassium Permanganate (KMnO₄)2-Ethylhexanoic acid

Biodegradation Studies in Model Environmental Systems

Biodegradation is a likely fate for 2-Ethyl-1,3-hexanediol in the environment. Studies have shown that the compound is biodegradable, with one report indicating 93% degradation over a 28-day period, although it did not pass the 10-day window criterion for ready biodegradability. godavaribiorefineries.com This suggests that while it does break down, the process may not be rapid. Another source notes that its persistence in the environment is unlikely. fishersci.com

In terms of its effect on microbial communities, a study established a No-Observed-Effect-Concentration (NOEC) of 31.2 mg/L over 28 days for a mixture of microorganisms from domestic secondary effluent, river water, and soil. echemi.com Despite these findings, historical environmental assessments have pointed to a lack of comprehensive data regarding its metabolism in aerobic and anaerobic soil and aquatic systems. epa.gov

Environmental Transport and Persistence Modeling

The potential for 2-Ethyl-1,3-hexanediol to move through the environment is largely governed by its physical and chemical properties. Its water solubility facilitates its mobility in aquatic systems and soil. fishersci.comthermofisher.com

There is a notable discrepancy in the reported octanol-water partition coefficient (log Pₒw), a key indicator of a substance's tendency to partition into organic matter versus water. Values have been reported as both 0.6 and 3.63. fishersci.comechemi.comjunsei.co.jp A lower log Pₒw, such as 0.6, aligns with the compound's reported water solubility and suggests a higher mobility in water. fishersci.com A higher value of 3.63 would imply a greater tendency to adsorb to soil and sediment and a higher potential for bioaccumulation. echemi.comjunsei.co.jp Based on its properties, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.fr

Table 2: Properties Influencing Environmental Transport of 2-Ethyl-1,3-Hexanediol
PropertyValueReference
Water Solubility4.2 g/100 mL at 20°C atamanchemicals.comjunsei.co.jp
log Pₒw (Octanol-Water Partition Coefficient)0.6 fishersci.com
log Pₒw (Octanol-Water Partition Coefficient)3.63 at 20°C echemi.comjunsei.co.jp
Vapor Pressure&lt;1.333 Pa at 20°C echemi.com

Emerging Research and Future Perspectives for 2 Ethyl 1,3 Hexanediol

Novel Applications in Advanced Materials Research

Recent studies have highlighted the utility of 2-Ethyl-1,3-hexanediol (B165326) as a key component in the synthesis of advanced materials. Its unique properties as a reactive solvent are being leveraged in the creation of specialized nanoparticles and polymers.

One significant application is in the non-hydrolytic sol-gel synthesis of magnetic iron oxide nanoparticles. smolecule.comsigmaaldrich.com In this process, 2-Ethyl-1,3-hexanediol acts as a reactive solvent, facilitating the formation of nanostructured magnetite. researchgate.net The degree of crystallization of these nanoparticles can be controlled by adjusting the ratio of the precursor to the solvent. researchgate.net These magnetic nanoparticles have potential uses in various high-tech fields.

Beyond nanoparticles, 2-Ethyl-1,3-hexanediol is also used in the manufacturing of polyurethane resins and as a plasticizer to enhance the flexibility and durability of plastics. lookchem.com Its role as a diol or solvent is crucial in the production of urethanes. godavaribiorefineries.com Additionally, it is being explored as a component in the preparation of polyesters and pulverous paints. google.comgoogle.com

Integration into Circular Economy Frameworks and Sustainable Chemical Processes

The chemical industry is increasingly shifting towards a circular economy, aiming to minimize waste and maximize resource efficiency by creating closed-loop systems. ttconsultants.com This involves treating waste as a valuable resource through recycling, upcycling, and repurposing. ttconsultants.com In this context, the sustainable production of chemicals like 2-Ethyl-1,3-hexanediol is a key focus.

Traditionally, 2-Ethyl-1,3-hexanediol is synthesized through the aldol (B89426) condensation of n-butyraldehyde, followed by hydrogenation. smolecule.com A notable advancement in this process is the use of a neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol, in conjunction with an alkali metal hydroxide (B78521) catalyst. google.comgoogle.com This method has been shown to significantly increase the yield of 2-Ethyl-1,3-hexanediol to nearly 60% while reducing the formation of undesirable byproducts. google.com

More recently, a biosynthetic platform using engineered polyketide synthases (PKS) in Streptomyces albus has been developed for the production of various diols, including 2-Ethyl-1,3-hexanediol. biorxiv.org This bio-based approach represents a significant step towards more sustainable and environmentally friendly chemical manufacturing, aligning with the principles of green chemistry. ttconsultants.combiorxiv.org Such innovations in biocatalysis and the use of renewable feedstocks are crucial for integrating chemical production into a circular economy. ttconsultants.comieabioenergy.com

Advancements in Theoretical and Computational Studies of 2-Ethyl-1,3-Hexanediol

Theoretical and computational methods are providing deeper insights into the molecular behavior of 2-Ethyl-1,3-hexanediol. Studies on its hydrogen-bonding behavior have revealed that it exhibits dielectric dispersion patterns similar to 2-methyl-2,4-pentanediol, yet distinct from simpler diols. The presence of the ethyl substituent in 2-Ethyl-1,3-hexanediol reduces steric hindrance, which enhances its compatibility in mixed-solvent systems.

Computational modeling has also been instrumental in understanding its performance in industrial applications. For instance, in boron extraction processes, theoretical models have helped to explain why 2-Ethyl-1,3-hexanediol outperforms other diols, showing higher partition coefficients and faster mass transfer rates.

Unexplored Chemical Transformations and Derivatization Routes

Researchers are actively exploring new chemical transformations and derivatization routes for 2-Ethyl-1,3-hexanediol to synthesize novel compounds with valuable properties.

One area of investigation is its oxidation. Selective oxidation of 2-Ethyl-1,3-hexanediol using hydrogen peroxide can yield 2-ethyl-1-hydroxy-3-hexanone, a molecule with potential applications in the pharmaceutical industry. smolecule.comsigmaaldrich.com Further oxidation can produce 2-ethylhexanoic acid.

Reduction of 2-Ethyl-1,3-hexanediol can lead to the formation of 2-ethylhexanol, a valuable intermediate in the production of plasticizers. Additionally, the hydroxyl groups of 2-Ethyl-1,3-hexanediol can undergo nucleophilic substitution reactions to create a variety of derivatives.

A recent study on the Australian fissurellid mollusc Scutus antipodes led to the isolation and synthesis of a new natural product derivative, 2-ethylhexane-1,3-bis(p-hydroxybenzoate), which was found to have antimicrobial activity. kaimosi.com

These examples demonstrate the potential for creating a diverse range of new molecules from 2-Ethyl-1,3-hexanediol, opening up possibilities for new materials and biologically active compounds.

Addressing Research Gaps and Challenges in 2-Ethyl-1,3-Hexanediol Chemistry

Despite the progress made, there are still research gaps and challenges to address in the chemistry of 2-Ethyl-1,3-hexanediol. While it has been in use for many years, particularly as an insect repellent, comprehensive data in certain areas remain limited. epa.gov

A key challenge is the development of more efficient and sustainable synthesis methods. While the biosynthetic route shows promise, scaling up such processes for industrial production often faces hurdles related to efficiency and cost. ttconsultants.combiorxiv.org

Furthermore, a deeper understanding of its toxicological and environmental profile is necessary, especially as its applications expand. Although some studies have been conducted, more comprehensive data on its long-term effects and environmental fate are needed to ensure its safe and sustainable use. epa.govindustrialchemicals.gov.au

Another area for future research is the exploration of its full potential in materials science. While its use in nanoparticles and polymers is emerging, there may be many other untapped applications that could be discovered through further investigation of its chemical and physical properties.

The table below provides a summary of key research findings related to 2-Ethyl-1,3-hexanediol.

Research Area Key Findings Potential Applications
Advanced Materials Serves as a reactive solvent in the synthesis of magnetic iron oxide nanoparticles. smolecule.comsigmaaldrich.comMagnetic resonance imaging (MRI) contrast agents. smolecule.com
Used as a plasticizer and in the production of polyurethanes and polyesters. lookchem.comgodavaribiorefineries.comgoogle.comgoogle.comFlexible and durable plastics, adhesives, inks, and paints. lookchem.comgodavaribiorefineries.com
Sustainable Synthesis High-yield synthesis achieved using a neutral phase-transfer catalyst. google.comMore efficient and cost-effective industrial production.
Biosynthetic production demonstrated using engineered PKS in Streptomyces albus. biorxiv.orgEnvironmentally friendly production from renewable feedstocks.
Chemical Transformations Selective oxidation yields 2-ethyl-1-hydroxy-3-hexanone. smolecule.comsigmaaldrich.comPharmaceutical intermediates. smolecule.com
A naturally occurring derivative shows antimicrobial activity. kaimosi.comNew antimicrobial agents.

Q & A

Q. What in vitro/in vivo correlation (IVIVC) models predict this compound’s dermal absorption kinetics?

  • Methodological Answer : Use Franz diffusion cells with human skin equivalents for in vitro permeation studies. Compare with in vivo data from rodent models using deconvolution analysis. Validate with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human absorption rates .

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